The compound "2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its diverse biological activities. The incorporation of piperidine and pyridine moieties into the 1,3,4-oxadiazole structure has been of significant interest in the field of medicinal chemistry due to the potential pharmacological properties these modifications can impart.
Cyclodehydration of diacylhydrazines: This method involves the reaction of a diacylhydrazine with a dehydrating agent, such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or phosphorus pentoxide (P2O5). [, , , , , , ]
Reaction of acylhydrazides with carbon disulfide: This method involves the reaction of an acylhydrazide with carbon disulfide (CS2) in the presence of a base, followed by cyclization in the presence of a dehydrating agent. [, , ]
Reaction of tetrazoles with carboxylic acids: This method involves the condensation of a tetrazole with a carboxylic acid in the presence of a dehydrating agent. []
The molecular structure of 1,3,4-oxadiazoles has been extensively studied using various techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. [, , , , , , , , , , , ] The planarity and bond lengths within the oxadiazole ring, as well as the conformation and spatial orientation of substituents, significantly influence the biological activities of these compounds.
The mechanism of action for 1,3,4-oxadiazole derivatives often involves interaction with biological targets such as enzymes or receptors. For instance, some derivatives have been shown to inhibit butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases4. Others have been found to act as tubulin inhibitors, affecting cell proliferation by disrupting microtubule dynamics, which is a common strategy in anticancer drug design5. The specific mechanism of action for "2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole" would likely depend on the particular substitution pattern and the biological target it is designed to interact with.
Several studies have demonstrated the antibacterial potential of 1,3,4-oxadiazole derivatives. For example, pyridinium-tailored 1,3,4-oxadiazole derivatives have shown significant inhibition activities against various pathogenic bacteria, suggesting their use as alternative bactericides for managing plant bacterial diseases1. Similarly, N-substituted derivatives have exhibited moderate to strong antibacterial activity against both Gram-negative and Gram-positive bacteria2.
The antimicrobial properties of 1,3,4-oxadiazole derivatives have been widely studied. Compounds with a 5-mercapto-1,3,4-oxadiazol-2-yl moiety have shown significant antimicrobial activity, indicating the potential for these compounds to be developed into new antimicrobial agents6. Additionally, derivatives containing triazole and oxadiazole rings have been synthesized and found to exhibit strong antimicrobial activity, further highlighting the versatility of the 1,3,4-oxadiazole scaffold in drug design8.
The antiproliferative activity of 1,3,4-oxadiazole derivatives has been explored, with some compounds identified as potent tubulin inhibitors. These findings suggest a potential application in cancer therapy, as tubulin is a key target for anticancer drugs5.
1,3,4-Oxadiazole derivatives have also been investigated for their ability to inhibit enzymes such as BChE. The inhibition of this enzyme is of interest in the treatment of Alzheimer's disease and other neurodegenerative conditions. Molecular docking studies have identified key amino acid residues involved in the binding of these compounds to the enzyme, providing insights into their potential therapeutic applications4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: